Hispidulin 4'-O-beta-D-glucopyranoside
Description
Overview of Flavonoids as Natural Products in Chemical Biology
Flavonoids are a large and diverse class of polyphenolic compounds ubiquitously present in the plant kingdom. scispace.comnumberanalytics.com With a characteristic fifteen-carbon skeleton (C6-C3-C6), they consist of two benzene (B151609) rings linked through a heterocyclic pyran ring. scispace.comnumberanalytics.com Initially regarded as metabolic waste products, flavonoids are now recognized for their crucial roles in plant biology, including serving as pigments to attract pollinators, providing protection against UV radiation, and defending against pathogens. scispace.comnumberanalytics.compjmonline.org In the realm of chemical biology, flavonoids have garnered significant attention for their diverse pharmacological activities. nih.govmdpi.com They are known to possess antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, which are intrinsically linked to their chemical structure. nih.govmdpi.com These natural products serve as valuable tools for studying cellular processes and as starting points for the development of new therapeutic agents. nih.govnih.gov
Significance of Glycosylation in Flavonoid Chemistry and Biological Function
In nature, flavonoids exist as both aglycones (the non-sugar part) and, more commonly, as glycosides, where one or more sugar molecules are attached to the flavonoid core. cas.cznih.gov The attachment of a sugar moiety, a process known as glycosylation, profoundly impacts the physicochemical and biological properties of the flavonoid. pjmonline.orgcas.cz Glycosylation generally increases the water solubility and stability of the flavonoid molecule. pjmonline.org This modification is a key step in their biosynthesis and storage within the plant vacuole. cas.cznih.gov
From a biological function perspective, the type and position of the sugar can influence the flavonoid's bioavailability and metabolism in humans and other organisms. pjmonline.org The sugar part can affect how the compound is absorbed, distributed, and ultimately, its bioactivity. pjmonline.org For instance, the glycosidic form can alter the molecule's ability to scavenge free radicals and interact with cellular targets like enzymes and receptors. nih.govfrontiersin.org Therefore, glycosylation significantly expands the structural and functional diversity of flavonoids. cas.cz
Structural Context of Hispidulin (B1673257) 4'-O-beta-D-glucopyranoside within the Flavone (B191248) Family
Hispidulin 4'-O-beta-D-glucopyranoside belongs to the flavone subclass of flavonoids. medchemexpress.com The basic structure of a flavone is characterized by a double bond between carbons 2 and 3 and a carbonyl group at position 4 of the C ring. scispace.com The parent aglycone, hispidulin, is chemically known as 4′,5,7-trihydroxy-6-methoxyflavone. researchgate.netnih.gov It is a monomethoxyflavone, specifically the 6-methyl ether of scutellarein (B1681691). nih.govebi.ac.uk
Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 244285-12-9 | chemfaces.comchemnorm.com |
| Molecular Formula | C22H22O11 | medchemexpress.com |
| Molecular Weight | 462.40 g/mol | medchemexpress.comchemnorm.com |
| IUPAC Name | 2-[4-(β-D-Glucopyranosyloxy)phenyl]-5,7-dihydroxy-6-methoxy-4H-1-benzopyran-4-one | chemnorm.com |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol | chemfaces.com |
Research on Biological Activity
This compound is a subject of scientific interest due to its potential biological activities. For instance, in silico studies involving molecular docking and dynamics simulations have suggested that it may act as a potential inhibitor of the main protease of the COVID-19 virus. medchemexpress.cominvivochem.cn
Structure
2D Structure
3D Structure
Properties
CAS No. |
244285-12-9 |
|---|---|
Molecular Formula |
C22H22O11 |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-21-12(25)7-14-16(18(21)27)11(24)6-13(32-14)9-2-4-10(5-3-9)31-22-20(29)19(28)17(26)15(8-23)33-22/h2-7,15,17,19-20,22-23,25-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 |
InChI Key |
MORLNMAFXVHNAI-IWLDQSELSA-N |
Isomeric SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Phytochemical Characterization of Hispidulin 4 O Beta D Glucopyranoside
Botanical Sources and Distribution within Plant Kingdoms
Hispidulin (B1673257) 4'-O-beta-D-glucopyranoside is a flavonoid glycoside, a class of secondary metabolites found throughout the plant kingdom. Its parent aglycone, Hispidulin, has been identified in a variety of plant families, including Asteraceae and Lamiaceae. nih.govresearchgate.net The glycoside form, however, has been specifically isolated and identified from a more select group of species.
The presence of Hispidulin 4'-O-beta-D-glucopyranoside has been confirmed in several plant species through spectroscopic and chromatographic analysis. Two flavone (B191248) glycosides, including Hispidulin 4′-O-β-d-glucopyranoside, were isolated from the leaves of Cirsium oligophyllum. chemfaces.com The identification was based on comprehensive analysis of their 1H and 13C NMR, FAB-MS, and UV spectra, along with characterization of their hydrolysates. chemfaces.com The compound has also been identified as a constituent of the herbs of Ambrosia artemisiifolia Linn. chemfaces.comscreenlib.com While the aglycone Hispidulin is known to exist in various Salvia species, the specific 4'-O-beta-D-glucopyranoside conjugate has been less frequently reported. nih.govnih.govmdpi.com
Table 1: Identified Botanical Sources of this compound
| Plant Species | Family | Common Name | Reference(s) |
|---|---|---|---|
| Cirsium oligophyllum | Asteraceae | Not specified | chemfaces.com |
The concentration and localization of this compound can vary within the plant. Research has specifically pinpointed its presence in the leaves of Cirsium oligophyllum. chemfaces.com In the case of Ambrosia artemisiifolia, the compound has been isolated from the "herbs," a general term that typically refers to the leafy stems and flowering parts of the plant. chemfaces.comscreenlib.com Flavonoids are often synthesized in response to environmental stressors and play roles in plant defense and signaling, which can influence their distribution within different tissues.
Advanced Methodologies for Isolation and Purification of this compound
The isolation of pure this compound from complex plant matrices requires sophisticated extraction and chromatographic techniques.
In recent years, there has been a shift towards "green" extraction methods for recovering polyphenols from plant materials, aiming to reduce solvent use and energy consumption. nih.gov While specific studies on the green extraction of this compound are not detailed, general methodologies applicable to flavonoids and their glycosides include ultrasound-assisted extraction (UAE), hot water extraction, and maceration without organic solvents. nih.gov For instance, ultrasound can enhance extraction efficiency by causing acoustic cavitation, which disrupts plant cell walls and improves solvent penetration. Hot water extraction, as demonstrated with Moringa oleifera, can effectively recover bioactive compounds. nih.gov The efficiency of these methods is typically assessed by measuring the yield of the target compound relative to the amount of plant material used and comparing it to conventional solvent-based extraction techniques.
Following initial extraction, preparative chromatography is essential for isolating the target compound to a high degree of purity. nih.gov Techniques like column chromatography using adsorbents such as Sephadex LH-20 are commonly used for the initial fractionation of flavonoid glycosides from crude plant extracts. mdpi.com
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a principal technique for the final purification of natural products like this compound. nih.gov
Reversed-Phase HPLC (RP-HPLC): This is the most widely used mode for purifying flavonoids and their glycosides. nih.gov In this technique, a non-polar stationary phase (commonly C8 or C18 derivatized silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By gradually increasing the proportion of the organic solvent (gradient elution), compounds are eluted in order of increasing hydrophobicity.
Advanced RP-HPLC Methods: Innovations in preparative HPLC aim to increase sample loading capacity and throughput. One novel approach involves using a surfactant, such as Triton X-100, to coat the C18 stationary phase. google.com This creates an additional "surrogate stationary phase" that can significantly increase the amount of crude material that can be loaded onto the column in a single run, making the purification process more efficient and scalable. google.com The purity of the final isolated compound is typically confirmed by analytical HPLC. nih.gov
Preparative Chromatographic Techniques for High-Purity Isolation
High-Speed Countercurrent Chromatography (HSCCC) Applications
High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that has proven effective for the separation of natural products, including flavonoid glycosides. This method avoids the use of solid stationary phases, thus minimizing the risk of irreversible adsorption of the sample.
While specific HSCCC protocols for the direct isolation of this compound are not extensively detailed in readily available literature, the application of this technique for separating structurally similar flavonoid glycosides from plant extracts is well-documented. The process generally involves the careful selection of a biphasic solvent system to achieve an optimal partition coefficient (K) for the target compound.
For the separation of flavonoid glycosides, solvent systems typically composed of n-hexane, ethyl acetate, methanol, and water in various ratios are employed. The selection of the appropriate solvent system is critical for a successful separation. The mobile phase, either the upper or lower phase of the solvent system, is pumped through the stationary phase held in a coil by a centrifugal field. The effluent is monitored by a UV detector, and fractions are collected for further analysis and purification.
Table 2: Illustrative HSCCC Parameters for Flavonoid Glycoside Separation
| Parameter | Example Condition |
| Solvent System | n-hexane-ethyl acetate-methanol-water |
| Apparatus | Preparative HSCCC Instrument |
| Revolution Speed | 800-1000 rpm |
| Mobile Phase | Lower aqueous phase |
| Flow Rate | 1.5-2.5 mL/min |
| Detection | UV at 254 nm or 280 nm |
This table represents typical parameters for flavonoid glycoside separation and may not be specific to this compound.
Column Chromatography and Fractionation Strategies
Column chromatography is a fundamental and widely used technique for the purification of phytochemicals. For the isolation of this compound and other flavonoids from Cirsium species, a multi-step fractionation strategy is often employed.
Following initial extraction, the crude extract is typically subjected to a series of column chromatography steps. An initial fractionation might be performed on a silica (B1680970) gel column, using a gradient elution system with solvents of increasing polarity, such as a mixture of chloroform (B151607) and methanol. This initial separation yields several fractions with varying chemical compositions.
The fractions enriched with the target compound, as identified by techniques like Thin Layer Chromatography (TLC), are then subjected to further purification. This often involves the use of Sephadex LH-20 column chromatography, a size-exclusion chromatography method that is particularly effective for separating flavonoids. Methanol is a common eluent for this step.
The final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC) on a reversed-phase column (e.g., C18). A gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., water with formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile) allows for the isolation of the pure compound.
Table 3: General Column Chromatography and Fractionation Strategy for Flavonoid Glycosides
| Step | Chromatographic Method | Stationary Phase | Mobile Phase/Eluent | Purpose |
| 1 | Column Chromatography | Silica Gel | Gradient of Chloroform-Methanol | Initial fractionation of crude extract |
| 2 | Column Chromatography | Sephadex LH-20 | Methanol | Further purification of flavonoid-rich fractions |
| 3 | Preparative HPLC | Reversed-Phase C18 | Gradient of acidified Water-Methanol/Acetonitrile | Final purification to yield pure compound |
This table outlines a general strategy and specific conditions would be optimized for the isolation of this compound.
Through the meticulous application of these chromatographic techniques, researchers have successfully isolated and characterized this compound, paving the way for further investigation into its properties and potential applications.
Structural Elucidation and Conformational Analysis of Hispidulin 4 O Beta D Glucopyranoside
Comprehensive Spectroscopic Techniques for Structural Determination
The identification of Hispidulin (B1673257) 4'-O-beta-D-glucopyranoside relies on a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. chemfaces.com Each technique offers a unique piece of the structural puzzle, culminating in a comprehensive and unambiguous characterization of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D-NMR) for Glycosidic Linkage and Aglycone Configuration
NMR spectroscopy stands as a cornerstone in the structural elucidation of Hispidulin 4'-O-beta-D-glucopyranoside, providing detailed information about the carbon-hydrogen framework and the connectivity between the hispidulin aglycone and the glucose unit.
¹H-NMR (Proton NMR): The ¹H-NMR spectrum reveals the chemical environment of each proton in the molecule. Key signals include those from the aromatic protons of the hispidulin core, the methoxy (B1213986) group, and the protons of the glucopyranoside moiety. researchgate.net The anomeric proton of the glucose unit is particularly diagnostic, with its chemical shift and coupling constant providing crucial information about the stereochemistry of the glycosidic bond. creative-proteomics.comwikipedia.org
¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum complements the ¹H-NMR data by providing the chemical shifts of all carbon atoms. researchgate.net This allows for the complete assignment of the carbon skeleton of both the aglycone and the sugar residue. kahaku.go.jp The chemical shifts of the anomeric carbon and other carbons in the glucose unit further aid in confirming its structure and linkage. wikipedia.orgnih.gov
2D-NMR (Two-Dimensional NMR): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity within the molecule. HMBC, in particular, is crucial for determining the point of attachment of the glucose unit to the hispidulin aglycone by showing long-range correlations between protons and carbons. nih.gov For instance, a correlation between the anomeric proton of glucose and the C-4' carbon of hispidulin would definitively establish the 4'-O-glycosidic linkage.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for Hispidulin and the Glucopyranoside Moiety
| Position | ¹³C NMR (δ in ppm) | ¹H NMR (δ in ppm, J in Hz) |
|---|---|---|
| Hispidulin Aglycone | ||
| 2 | 164.5 | |
| 3 | 103.5 | 6.60 (s) |
| 4 | 182.5 | |
| 5 | 153.2 | |
| 6 | 131.8 | |
| 7 | 158.0 | |
| 8 | 94.8 | 6.55 (s) |
| 9 | 152.9 | |
| 10 | 105.8 | |
| 1' | 123.5 | |
| 2', 6' | 128.9 | 7.90 (d, 8.8) |
| 3', 5' | 117.2 | 7.20 (d, 8.8) |
| 4' | 161.5 | |
| 6-OCH₃ | 60.5 | 3.90 (s) |
| 5-OH | 13.0 (s) | |
| 7-OH | ||
| β-D-Glucopyranoside Moiety | ||
| 1'' | 101.2 | 5.10 (d, 7.5) |
| 2'' | 74.5 | 3.50-3.60 (m) |
| 3'' | 77.8 | 3.50-3.60 (m) |
| 4'' | 71.0 | 3.50-3.60 (m) |
| 5'' | 78.5 | 3.50-3.60 (m) |
| 6''a | 62.2 | 3.80 (dd, 12.0, 2.5) |
| 6''b | 3.65 (dd, 12.0, 5.5) |
Note: The chemical shifts are approximate and can vary slightly depending on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis (e.g., FAB-MS, LC-MS)
Mass spectrometry is a powerful tool for determining the molecular weight and formula of this compound.
Fast Atom Bombardment Mass Spectrometry (FAB-MS): This soft ionization technique is well-suited for analyzing non-volatile and thermally labile compounds like glycosides. FAB-MS provides a clear molecular ion peak, which allows for the determination of the exact molecular weight. chemfaces.com The fragmentation pattern observed in the MS/MS spectrum can reveal the loss of the sugar moiety, further confirming the glycosidic nature of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for analyzing complex mixtures and can provide high-resolution mass data, which aids in confirming the elemental composition and molecular formula (C₂₂H₂₂O₁₁). medchemexpress.comchemnorm.comnih.gov The fragmentation pattern in LC-MS/MS experiments typically shows a prominent fragment ion corresponding to the hispidulin aglycone after the neutral loss of the glucose unit (162 amu). researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavonoid chromophore system. The UV spectrum of this compound in methanol (B129727) typically shows two major absorption bands, which are characteristic of flavones. chemfaces.com
Band I (typically 300-380 nm) is associated with the cinnamoyl system (B-ring and the C3-C4 double bond).
Band II (typically 240-280 nm) corresponds to the benzoyl system (A-ring).
The position of these bands can be influenced by the substitution pattern on the flavonoid skeleton. nih.gov The addition of specific shift reagents (e.g., NaOMe, AlCl₃, NaOAc) can cause characteristic shifts in the absorption maxima, providing valuable information about the location of free hydroxyl groups on the aglycone. For instance, a bathochromic shift in Band I with NaOMe indicates a free 4'-hydroxyl group, which would be absent in this compound, thus confirming the glycosylation at this position. kahaku.go.jp
Stereochemical Assignment of the beta-D-Glucopyranoside Moiety
The stereochemistry of the glucopyranoside unit, particularly the anomeric configuration, is a critical aspect of the structural elucidation. The β-configuration of the D-glucopyranoside is determined primarily through NMR spectroscopy and confirmed by chemical methods.
The key piece of evidence from the ¹H-NMR spectrum is the coupling constant (J-value) of the anomeric proton (H-1''). For a β-glycosidic linkage in a D-glucopyranoside, the anomeric proton is in an axial orientation, and its coupling to the adjacent axial proton (H-2'') results in a large diaxial coupling constant, typically in the range of 7-8 Hz. wikipedia.orgmagritek.com This is in contrast to an α-linkage, which would exhibit a smaller coupling constant (around 3-4 Hz) due to an equatorial-axial relationship. magritek.comnih.gov
Furthermore, acid hydrolysis of this compound cleaves the glycosidic bond, yielding the aglycone hispidulin and the free sugar. The released sugar can be isolated and its identity as D-glucose confirmed by comparison with an authentic standard using techniques like paper chromatography or HPLC. kahaku.go.jp
Biosynthetic Pathways and Metabolic Engineering of Hispidulin 4 O Beta D Glucopyranoside
Elucidation of the Core Flavonoid Biosynthetic Pathway Leading to Hispidulin (B1673257)
Hispidulin, the aglycone of Hispidulin 4'-O-beta-D-glucopyranoside, is a flavone (B191248) that originates from the phenylpropanoid pathway. This foundational pathway provides the precursor phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA.
The biosynthesis of the characteristic C6-C3-C6 flavonoid backbone is initiated by the enzyme Chalcone (B49325) Synthase (CHS) . CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone. Subsequently, Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of the chalcone into a flavanone, typically (2S)-naringenin. biotech-asia.org
From the central intermediate naringenin, the pathway branches to produce various flavonoid classes. biotech-asia.org To form the flavone backbone of hispidulin, a desaturation reaction is carried out by Flavone Synthase (FNS) , which introduces a double bond into the C-ring of the flavanone. The resulting flavone, apigenin (B1666066), serves as a crucial precursor for hispidulin.
Table 1: Key Enzyme Classes in the Core Flavonoid Pathway
| Enzyme Class | Abbreviation | Function |
| Chalcone Synthase | CHS | Catalyzes the initial condensation reaction to form the chalcone scaffold. |
| Chalcone Isomerase | CHI | Cyclizes the chalcone into a flavanone. |
| Flavone Synthase | FNS | Introduces a double bond in the C-ring to create the flavone backbone. |
| Flavonoid Hydroxylase | - | Adds hydroxyl (-OH) groups to specific positions on the flavonoid rings. |
| O-Methyltransferase | OMT | Transfers a methyl group to a hydroxyl group. |
Glycosyltransferase (UGT) Enzymes and Their Role in 4'-O-beta-D-glucopyranoside Formation
The final step in the biosynthesis of this compound is the attachment of a glucose molecule to the hispidulin aglycone. This reaction is catalyzed by a specific class of enzymes known as UDP-dependent Glycosyltransferases (UGTs) . nih.gov These enzymes mediate the transfer of a sugar moiety from an activated nucleotide sugar donor, such as UDP-glucose, to an acceptor molecule. nih.gov
This glycosylation process is critical as it enhances the water solubility, stability, and bioavailability of the flavonoid, while also enabling its transport and storage within the plant cell, often in the vacuole. nih.govembopress.org The reaction is highly specific; a particular UGT will attach the glucose molecule to a designated hydroxyl group on the flavonoid. In the case of this compound, a UGT with strict regioselectivity for the 4'-hydroxyl group of the hispidulin B-ring is required. nih.gov
While the exact UGT responsible for this specific glycosylation has not been definitively isolated and characterized, research on other flavonoids provides a clear model for its function. For example, the enzyme UGT707B1 in Crocus sativus has been shown to be involved in the biosynthesis of flavonol-3-O-sophorosides, demonstrating the specific nature of these enzymes. nih.gov Similarly, the VvGT1 enzyme from red grapes is responsible for glycosylating cyanidin (B77932) at the 3-O position to form stable anthocyanins. embopress.orgresearchgate.net The formation of this compound relies on an analogous enzyme that recognizes hispidulin and catalyzes the formation of a β-D-glucopyranoside linkage at the 4'-position.
Regioselective Hydroxylation and Methylation Events in Hispidulin Biosynthesis
The structure of hispidulin (4′,5,7-trihydroxy-6-methoxyflavone) is defined by the precise placement of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the apigenin backbone. nih.gov These modifications are carried out by two key classes of "tailoring" enzymes: cytochrome P450 monooxygenases (P450s) and O-methyltransferases (OMTs) .
Regioselective hydroxylation events, catalyzed by P450 enzymes, are responsible for adding the hydroxyl groups at the C-5, C-7, and C-4' positions. Following hydroxylation, a specific methylation event occurs. An OMT enzyme catalyzes the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C-6 position. This regioselective methylation is what distinguishes hispidulin from other closely related flavones like scutellarein (B1681691) (which has a hydroxyl group at C-6). The sequence of these hydroxylation and methylation steps is tightly regulated to ensure the correct final structure of the hispidulin aglycone before it can be glycosylated.
Transcriptomic and Metabolomic Approaches for Pathway Discovery
Identifying the specific genes and enzymes involved in the biosynthesis of this compound can be achieved through integrated "omics" approaches. mdpi.comTranscriptomics , the study of the complete set of RNA transcripts, and metabolomics , the comprehensive analysis of all metabolites, are powerful tools for pathway elucidation. nih.govmdpi.com
The general strategy involves comparing a plant or cell culture that is actively producing the compound of interest with a non-producing one.
Transcriptome Analysis (e.g., RNA-Seq) : This technique identifies all genes that are actively being expressed. By comparing the transcriptomes of producing versus non-producing samples, researchers can identify differentially expressed genes. Genes encoding enzymes like P450s, OMTs, and UGTs that are significantly upregulated in the producing sample become strong candidates for being involved in the biosynthetic pathway. mdpi.com
Metabolome Analysis (e.g., LC-MS) : This method provides a snapshot of all the small-molecule metabolites present in a sample. By analyzing the metabolome, researchers can detect the accumulation of this compound, its aglycone hispidulin, and potential precursor molecules. nih.gov
By integrating these two datasets, scientists can correlate the expression of candidate genes with the accumulation of specific metabolites. mdpi.com For example, a strong positive correlation between the expression level of a specific UGT gene and the concentration of this compound would provide compelling evidence for that UGT's role in the final biosynthetic step.
Table 2: Principles of "Omics" in Pathway Discovery
| Technique | Principle | Application in Hispidulin Pathway Discovery |
| Transcriptomics | High-throughput sequencing of RNA to quantify gene expression. | Identification of candidate genes (P450s, OMTs, UGTs) that are upregulated during hispidulin glycoside production. |
| Metabolomics | Comprehensive analysis of metabolites using techniques like Mass Spectrometry. | Quantification of hispidulin, its glycoside, and related precursors to map the metabolic flow. |
| Integrated Analysis | Statistical correlation of gene expression data with metabolite accumulation data. | Establishes a functional link between a specific gene and a specific reaction in the pathway. |
Strategies for Enhanced Production via Plant Tissue Culture and Microbial Bioconversion
Given the potential value of hispidulin and its glycosides, methods to increase their production are of significant interest. Biotechnological strategies offer sustainable and scalable alternatives to extraction from wild plants.
Plant Tissue Culture Plant tissue culture provides a controlled environment for producing valuable secondary metabolites. ipb.ptmdpi.com Research has demonstrated that the production of hispidulin can be significantly enhanced using callus cultures of Millingtonia hortensis. ijpbs.com In one study, callus was induced from leaf explants on Murashige and Skoog (MS) medium supplemented with plant growth regulators. The study found that a combination of Indole-3-acetic acid and Kinetin resulted in the highest callus growth. ijpbs.com Furthermore, manipulating culture conditions, such as lowering the incubation temperature to 18°C during the final weeks, led to a twofold increase in hispidulin concentration compared to extracts from natural leaves. ijpbs.com
Table 3: Enhanced Hispidulin Production in Millingtonia hortensis Callus Culture ijpbs.com
| Culture Condition | Observation | Result |
| Medium | MS Medium + Indole-3-acetic acid (5 mg/L) + Kinetin (5 mg/L) | Highest amount of callus produced over 6 weeks. |
| Temperature Stress | Culture at 25°C for 6 weeks, then 18°C for 3 weeks. | Significantly increased hispidulin production. |
| Quantification | HPLC analysis. | A twofold increase in hispidulin concentration compared to natural leaf extract. |
Microbial Bioconversion Microbial bioconversion is an alternative strategy that uses microorganisms as cellular factories. nih.govnih.gov This approach involves introducing the necessary biosynthetic genes into a fast-growing host microbe like Saccharomyces cerevisiae (yeast) or Escherichia coli.
For the production of this compound, this could involve a two-step process:
An engineered microbe could be developed to synthesize the hispidulin aglycone from a simple precursor.
Alternatively, a simpler approach is to use a microbe that expresses only the final key enzyme—the specific UGT. In this scenario, the hispidulin aglycone is supplied to the microbial culture, and the engineered microbe performs the bioconversion, attaching the glucose molecule to produce this compound, which can then be purified from the culture medium. nih.gov This method leverages the rapid growth and scalability of microbial fermentation to produce the desired glycoside efficiently.
Chemical Synthesis and Derivatization of Hispidulin 4 O Beta D Glucopyranoside
Total Synthesis Approaches for Hispidulin (B1673257) and its Glycosylated Forms
While the total synthesis of the aglycone hispidulin is well-documented, the specific total synthesis of Hispidulin 4'-O-beta-D-glucopyranoside has not been detailed in the available literature. However, general methods for the synthesis of flavonoid O-glycosides offer potential pathways. nih.gov These typically involve the coupling of a protected flavonoid aglycone with a protected glycosyl donor, followed by deprotection steps. The regioselectivity of the glycosylation is a critical challenge, as flavonoids like hispidulin have multiple hydroxyl groups available for reaction. nih.gov
Enzymatic synthesis presents a promising alternative to chemical synthesis for flavonoid glycosides. mdpi.com Glycosyltransferases are enzymes that can catalyze the transfer of sugar moieties from activated donor molecules to an acceptor with high regio- and stereoselectivity. mdpi.com This approach avoids the need for extensive protection and deprotection steps common in chemical synthesis. nih.gov Glycosidases, which normally cleave glycosidic bonds, can also be used in reverse (transglycosylation) to form new glycosides. nih.govacs.org Engineered glycosidases, or glycosynthases, have been developed to improve the synthetic efficiency of these reactions. acs.org These enzymatic methods could potentially be applied to the synthesis of this compound from hispidulin.
Table 1: Comparison of Selected Hispidulin Synthesis Methods
| Starting Material | Key Steps | Overall Yield | Reference |
| Scutellarin | Not specified in detail | Not specified | nih.govresearchgate.net |
| 2,4,6-Trihydroxyacetophenone | Nine reaction steps | 1.1% | nih.gov |
| Not specified | Improved feasible and reproducible approach | Improved yield | acs.orgnih.gov |
| Not specified | Novel scheme with concise steps | Highest overall yield reported | nih.gov |
Design and Synthesis of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of this compound are crucial for exploring structure-activity relationships and optimizing its pharmacological properties. While specific synthetic work on analogues of this particular glycoside is not extensively reported, general strategies for modifying flavonoids and their glycosides can be applied. mdpi.com
Structural modifications could be aimed at several objectives, such as enhancing stability, improving bioavailability, or altering the biological activity profile. mdpi.com For flavonoid glycosides, modifications can target either the aglycone scaffold or the sugar moiety.
Aglycone Modification: Derivatives of the hispidulin aglycone could be synthesized prior to glycosylation. This might involve introducing different substituents on the A or B rings to probe their influence on biological targets. The established total synthesis routes for hispidulin provide access to intermediates that could be chemically altered. nih.govacs.org
Glycosidic Moiety Modification: The synthesis of analogues could involve attaching different sugar units to the 4'-hydroxyl group of hispidulin. This could include other monosaccharides (e.g., galactose, rhamnose) or disaccharides to investigate the role of the carbohydrate part in the molecule's activity. The use of different glycosyl donors in either chemical or enzymatic glycosylation would be the primary method to achieve this. nih.govmdpi.com
Furthermore, acylation of the sugar hydroxyl groups is a known strategy in flavonoid chemistry, which can increase lipophilicity and potentially alter biological activity. nih.gov
Chemical Modification Strategies of the Glycosidic Linkage
The glycosidic bond is a key structural feature of this compound, and its modification can significantly impact the compound's properties. The O-glycosidic bond is susceptible to enzymatic and acidic hydrolysis. numberanalytics.com Strategies for modifying this linkage are generally aimed at increasing stability or altering the release of the aglycone.
One approach to enhance stability is to replace the O-glycosidic bond with a more robust C-glycosidic bond. C-glycosides are known to be resistant to enzymatic and chemical hydrolysis. The synthesis of C-glycosides is more challenging than O-glycosides and typically requires different synthetic strategies.
Another potential modification is the introduction of different anomeric configurations (e.g., an alpha-glycoside instead of the natural beta-glycoside). The stereochemistry of the glycosidic bond is critical for biological activity, and synthesizing analogues with different stereochemistry could provide valuable insights. numberanalytics.com This can be controlled to some extent by the choice of glycosylation method and the protecting groups on the glycosyl donor. numberanalytics.com
General medicinal chemistry strategies for the modification of natural products often involve optimizing the stability of glycosidic bonds to prolong their in vivo retention time. mdpi.com
Isotopic Labeling for Mechanistic and Metabolic Stability Studies (e.g., Deuterium-Labelled Hispidulin)
Isotopic labeling is an invaluable tool for studying the metabolism, pharmacokinetics, and mechanism of action of natural products. For this compound, labeling can be introduced into either the hispidulin aglycone or the glucopyranoside moiety.
A deuterium-labeled version of hispidulin has been successfully synthesized. nih.gov In this work, the methoxy (B1213986) group at the C6 position of hispidulin was replaced with a trideuteromethoxy group (OCD₃). nih.gov This was achieved by using deuterated methyl iodide (CD₃I) in the synthetic sequence. nih.gov The purpose of this labeling was to investigate the metabolic stability of hispidulin, as the C6-methoxy group was identified as a potential site of metabolism (O-demethylation). nih.gov The study found that the deuterium-labeled hispidulin exhibited enhanced metabolic stability in human liver microsomes. nih.gov
This same strategy could be applied to the synthesis of this compound, where a deuterium-labeled hispidulin aglycone is used in the glycosylation step. This would allow for detailed studies on the metabolism of the aglycone portion of the molecule in vivo and in vitro.
Labeling the glucopyranoside moiety is also possible, for example, by using commercially available ¹³C- or ¹⁴C-labeled glucose as the starting material for the synthesis of the glycosyl donor. This would enable tracking of the entire molecule or the fate of the sugar part after potential cleavage of the glycosidic bond. Such studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the glycoside.
Mechanistic Investigations of Biological Activities of Hispidulin 4 O Beta D Glucopyranoside and Its Aglycone, Hispidulin
Molecular Mechanisms of Anticancer Effects
Hispidulin (B1673257) has been shown to exert anticancer effects across a variety of cancer types by modulating multiple cellular processes and signaling pathways essential for tumor development and progression. nih.govresearchgate.net
Regulation of Cellular Proliferation and Cell Cycle Progression
A hallmark of cancer is uncontrolled cellular proliferation, driven by a dysregulated cell cycle. Hispidulin has been demonstrated to inhibit the growth of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G1/S phase transition. nih.gov This halt in the cell cycle prevents the cancer cells from entering the DNA synthesis (S) phase and subsequently, the mitosis (M) phase, thereby curbing their proliferation. chemfaces.com
The mechanism underlying this cell cycle arrest involves the modulation of key regulatory proteins. Hispidulin has been observed to inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial enzymes that drive the progression of the cell cycle. By inhibiting CDKs, hispidulin prevents the phosphorylation of the retinoblastoma protein (Rb), maintaining it in its active, hypophosphorylated state where it sequesters the E2F transcription factor. This action blocks the transcription of genes necessary for the G1/S transition.
| Cancer Type | Cell Line | Effect on Cell Cycle | Key Molecular Targets |
| Gastric Cancer | N/A | G1/S phase arrest | N/A |
| Renal Cell Carcinoma | N/A | G0/G1 phase arrest | Cyclin D1 inhibition |
| Glioblastoma | N/A | G0/G1 phase arrest | Cyclin D1 inhibition |
| Hepatocellular Carcinoma | HepG2 | G0/G1 phase arrest | Cyclin D1 inhibition |
| Gallbladder Cancer | N/A | G0/G1 phase arrest | N/A |
| Acute Myeloid Leukemia | N/A | G0/G1 phase arrest | N/A |
| Nasopharyngeal Carcinoma | CNE-2Z | Inhibition of proliferation | Downregulation of Akt |
Induction of Apoptosis via Extrinsic and Intrinsic Pathways
Hispidulin is a potent inducer of apoptosis, or programmed cell death, in cancer cells, utilizing both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. nih.gov The specific pathway activated can depend on the cancer cell type.
The intrinsic pathway is a common mechanism for hispidulin-induced apoptosis. It involves the permeabilization of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. This event triggers the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular proteins and cell death. The regulation of this pathway is heavily dependent on the Bcl-2 family of proteins. Hispidulin has been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thus shifting the balance towards apoptosis.
The extrinsic pathway is initiated by the binding of death ligands, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand), to their corresponding death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of the initiator caspase-8. Hispidulin has been found to enhance this pathway, in some cases by upregulating the expression of death receptors. Activated caspase-8 can then directly activate executioner caspases or cleave the Bid protein to its truncated form (tBid), which then activates the intrinsic pathway.
| Apoptotic Pathway | Key Molecular Events Induced by Hispidulin |
| Intrinsic Pathway | Increased Bax/Bcl-2 ratio, mitochondrial membrane potential disruption, cytochrome c release, caspase-9 activation, caspase-3 activation. |
| Extrinsic Pathway | Upregulation of death receptors, caspase-8 activation. |
Inhibition of Angiogenesis, Invasion, and Metastasis
The spread of cancer to distant organs, or metastasis, is a major cause of cancer-related mortality and relies on the processes of angiogenesis (the formation of new blood vessels) and invasion. Hispidulin has demonstrated significant anti-angiogenic and anti-metastatic properties. nih.gov
Hispidulin inhibits angiogenesis by targeting vascular endothelial growth factor (VEGF) and its receptor, VEGFR2, which are key drivers of this process. By suppressing the VEGF/VEGFR2 signaling pathway, hispidulin can inhibit the proliferation, migration, and tube formation of endothelial cells, which are the building blocks of blood vessels.
Furthermore, hispidulin impedes cancer cell invasion and metastasis by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. mdpi.com These enzymes are responsible for degrading the extracellular matrix, a crucial step for cancer cells to invade surrounding tissues and enter the bloodstream. Hispidulin has also been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a process where cancer cells acquire migratory and invasive properties.
Modulation of Critical Intracellular Signaling Cascades
Hispidulin's anticancer effects are underpinned by its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer. nih.gov
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Hispidulin has been shown to inhibit the phosphorylation and activation of PI3K, Akt, and mTOR, thereby suppressing downstream signaling that promotes cancer cell survival and proliferation. researchgate.net
JAK/STAT3 Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway is frequently overactive in many cancers, contributing to cell proliferation, survival, and angiogenesis. Hispidulin can inhibit the phosphorylation of JAK2 and STAT3, leading to the downregulation of STAT3 target genes involved in tumorigenesis.
PPAR-γ: Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that can have tumor-suppressive functions. Hispidulin has been found to activate PPAR-γ, leading to the inhibition of cancer cell growth and the induction of apoptosis. researchgate.net
AMPK: AMP-activated protein kinase (AMPK) is a key cellular energy sensor that, when activated, can inhibit cell growth and proliferation. Hispidulin has been reported to activate the AMPK signaling pathway, contributing to its anticancer effects. researchgate.net
Chemosensitization and Synergistic Interactions with Conventional Therapeutic Agents
A significant aspect of hispidulin's therapeutic potential lies in its ability to act as a chemosensitizing agent, enhancing the efficacy of conventional anticancer drugs. nih.govresearchgate.net This synergistic effect can help to overcome drug resistance and may allow for the use of lower, less toxic doses of chemotherapeutic agents. Hispidulin has been shown to synergize with drugs such as gemcitabine, 5-fluorouracil, sunitinib, and temozolomide. researchgate.net The mechanisms behind this sensitization are multifaceted and can involve the inhibition of drug efflux pumps, enhancement of drug-induced apoptosis, and suppression of pro-survival signaling pathways that are activated as a resistance mechanism to chemotherapy.
Anti-inflammatory and Antioxidant Mechanistic Pathways
Chronic inflammation and oxidative stress are known contributors to the development and progression of cancer. Hispidulin possesses both anti-inflammatory and antioxidant properties. nih.govresearchgate.net
Hispidulin's anti-inflammatory effects are largely mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. nih.gov NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. By preventing the activation of NF-κB, hispidulin can suppress the inflammatory response. It has also been shown to inhibit other inflammatory pathways, such as the mitogen-activated protein kinase (MAPK) and STAT3 signaling pathways. nih.gov
As an antioxidant , hispidulin can directly scavenge reactive oxygen species (ROS) and enhance the cellular antioxidant defense system. researchgate.net It has been reported to increase the activity of antioxidant enzymes like catalase and superoxide (B77818) dismutase, and to restore levels of glutathione, a major intracellular antioxidant. researchgate.net By mitigating oxidative stress, hispidulin can protect cells from DNA damage and reduce a key driver of carcinogenesis.
Suppression of Inflammasome Activation
Hispidulin has been demonstrated to suppress the activation of the NOD-like receptor thermal protein domain-associated protein 3 (NLRP3) inflammasome, a critical multiprotein complex that initiates inflammatory responses. nih.govnih.gov Studies show that hispidulin can inhibit the NLRP3 inflammasome in various experimental models, including cyclophosphamide-induced cystitis in rats and in human urothelial cells stimulated with interleukin-1β (IL-1β). nih.gov This suppression leads to a decrease in the activation of caspase-1 and the subsequent maturation and release of potent pro-inflammatory cytokines IL-1β and IL-18. nih.gov The mechanism appears to be linked to hispidulin's ability to bind to and inhibit prostaglandin (B15479496) G/H synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), which in turn downregulates NLRP3 expression. nih.gov While the role of Protein Kinase C βII (PKCβII) in NLRP3 activation is established in some contexts, current research on hispidulin has not explicitly detailed its interaction with a PKCβII-associated NLRP3 pathway.
Inhibition of NF-κB Signaling and Inflammatory Cytokine Production
A central mechanism of hispidulin's anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. Hispidulin has been shown to suppress the activation of NF-κB in various cell types, including vascular endothelial cells and microglia. researchgate.netnih.gov This inhibition prevents the production of a suite of inflammatory mediators. nih.gov
In models of vascular inflammation triggered by Porphyromonas gingivalis lipopolysaccharide (LPS), hispidulin was found to inhibit the phosphorylation of key signaling molecules such as Akt and MAPKs (ERK, JNK, and p38MAPK), which are upstream of NF-κB activation. nih.gov Similarly, in LPS-activated microglial cells, hispidulin suppresses the phosphorylation of Akt and IκB, an inhibitor of NF-κB, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription. researchgate.net This leads to a marked reduction in the output of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-1β, and IL-6. researchgate.netnih.gov
Attenuation of Oxidative Stress through Reactive Oxygen Species (ROS) Scavenging and Mitochondrial Protection
The effect of hispidulin on oxidative stress and mitochondrial function is complex and appears to be context-dependent. In cancer cells, such as human hepatoblastoma (HepG2) cells, hispidulin has been shown to induce mitochondrial dysfunction by promoting the generation of reactive oxygen species (ROS). This leads to a decrease in the Bcl-2/Bax ratio, disruption of the mitochondrial membrane potential, and release of cytochrome C, ultimately triggering apoptosis.
Conversely, other studies highlight its protective and antioxidant capabilities. Hispidulin can act as an uncoupler of oxidative phosphorylation in isolated rat liver mitochondria, which can, under certain conditions, reduce the generation of ROS. It has also been observed to inhibit substrate-energized mitochondrial swelling. Furthermore, hispidulin demonstrates significant efficacy in protecting erythrocyte membranes from lipid peroxidation and protein thiol oxidation, indicating a potent antioxidant effect in more complex biological systems.
Neuropharmacological Mechanistic Studies
Hispidulin's ability to cross the blood-brain barrier allows it to exert various effects within the central nervous system by interacting with key neurochemical systems.
Modulation of Neurotransmitter Release (e.g., Glutamate)
Hispidulin has been found to directly modulate neurotransmission by inhibiting the release of the excitatory neurotransmitter glutamate (B1630785). In isolated rat cerebrocortical nerve terminals (synaptosomes), hispidulin effectively reduced glutamate release that was evoked by 4-aminopyridine, a potassium channel blocker. The mechanism behind this inhibition involves the suppression of presynaptic voltage-dependent Ca²⁺ entry and a reduction in the phosphorylation of the ERK/synapsin I signaling pathway, which is crucial for synaptic vesicle function.
Ligand-Receptor Interactions (e.g., Benzodiazepine (B76468) Binding Sites, GABAA Receptors)
One of the most well-characterized neuropharmacological actions of hispidulin is its interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain. Hispidulin is a potent ligand for the benzodiazepine (BZD) binding site on the GABA-A receptor complex. drugbank.com
It functions as a partial positive allosteric modulator, meaning it enhances the effect of GABA by increasing the GABA-stimulated influx of chloride ions through the receptor's channel. drugbank.com This potentiation of GABAergic inhibition underlies its observed anticonvulsant effects. Interestingly, and in contrast to classical benzodiazepines like diazepam, hispidulin also modulates GABA-A receptors containing the α6 subunit (e.g., α6β2γ2S), which are typically considered insensitive to benzodiazepines. This suggests that hispidulin may interact with the GABA-A receptor complex at more than one site or in a unique manner. The modulatory effect of hispidulin can be largely blocked by the BZD receptor antagonist flumazenil, confirming that its primary site of action is the BZD binding site.
Table 1: Effect of Hispidulin on GABA-A Receptor Subtypes
| Receptor Subtype | Modulatory Effect | Sensitivity to Antagonist (Flumazenil) |
|---|---|---|
| α1β2γ2S | Positive Allosteric Modulation | Sensitive |
| α6β2γ2S | Positive Allosteric Modulation | Less Sensitive/Insensitive |
| α1β2 | No significant potentiation | N/A |
Enzyme Inhibition (e.g., Catecholamine-O-methyl-transferase)
In addition to its receptor-mediated activities, hispidulin also functions as an enzyme inhibitor. It has been identified as an inhibitor of catechol-O-methyl-transferase (COMT), a key enzyme responsible for the degradation of catecholamine neurotransmitters such as dopamine (B1211576) in the prefrontal cortex. The inhibition of COMT by hispidulin is considered another important mechanism contributing to its neuropharmacological profile, potentially influencing cognitive and behavioral processes regulated by dopamine.
Other Biological Activities and Mechanistic Insights
Beyond their well-documented anti-inflammatory and antioxidant properties, hispidulin and its glycoside derivative exhibit a range of other biological effects. researchgate.netnih.govresearchgate.net The following sections delve into the specific molecular mechanisms that underpin these activities.
Hispidulin has been identified as a potent inhibitor of human platelet aggregation. nih.govsci-hub.senih.gov Studies have shown that it effectively inhibits platelet aggregation induced by various agents, including collagen, arachidonic acid, and adenosine-5'-monophosphate. nih.govcapes.gov.br The primary mechanism behind this activity is the elevation of cyclic adenosine (B11128) monophosphate (cAMP) levels within the platelets. nih.govcapes.gov.br
Research indicates a direct correlation between the inhibition of platelet aggregation and the increase in intracellular cAMP levels induced by hispidulin. nih.govsci-hub.se When tested, hispidulin was found to be approximately 100 times more potent than theophylline (B1681296), a known phosphodiesterase inhibitor, at inhibiting platelet aggregation. nih.govcapes.gov.br Hispidulin at a concentration of 100 μM was shown to increase the control cAMP level in platelets fourfold. nih.govcapes.gov.br The data suggest that hispidulin elevates cAMP levels through a mechanism that is distinct from that of theophylline or prostaglandin E1 (PGE1), highlighting a unique pathway of action. nih.gov
Table 1: Hispidulin's Effect on Platelet Aggregation
| Feature | Observation | Source(s) |
|---|---|---|
| Primary Mechanism | Increases intracellular cyclic AMP (cAMP) levels. | nih.govcapes.gov.br |
| Potency | 100-fold more potent than theophylline. | nih.govcapes.gov.br |
| Effect on cAMP | At 100 µM, increased control cAMP levels 4-fold. | nih.gov |
| Pathway | Acts via a mechanism different from theophylline or PGE1. | nih.gov |
Hispidulin demonstrates significant potential in bone health by attenuating bone resorption and the process of osteoclastogenesis (the formation of bone-resorbing cells). nih.govresearchgate.net The primary mechanism involves the interference with signaling pathways induced by the Receptor Activator of Nuclear Factor κB Ligand (RANKL), a critical factor in osteoclast development. nih.govresearchgate.netnih.gov
Hispidulin inhibits RANKL-induced osteoclast differentiation in both murine monocyte/macrophage RAW 264.7 cells and bone marrow-derived macrophages. nih.govresearchgate.net Mechanistically, hispidulin suppresses the RANKL-induced activation of the NF-κB pathway and downstream nuclear factor of activated T-cells 1 (NFATc1), a master regulator of osteoclastogenesis. nih.govresearchgate.net Furthermore, it inhibits the activation of Jun N-terminal kinase (JNK) and p38, which are also involved in this signaling cascade. nih.govresearchgate.net This inhibition leads to a reduced expression of osteoclast-specific genes, such as matrix metalloproteinase 9 (MMP9), tartrate-resistant acid phosphatase (TRAP), and cathepsin K. nih.govresearchgate.net Concurrently, hispidulin has been shown to stimulate the alkaline phosphatase (ALP) activity in MC3T3E1 osteoblast cells, suggesting it may also promote bone formation. nih.govnih.govresearchgate.net
Hispidulin has shown the ability to counteract endothelial dysfunction caused by high glucose levels, a key issue in diabetic complications. nih.gov High glucose can induce the proliferation of human retinal endothelial cells (HRECs), a process implicated in diabetic retinopathy. nih.gov Research shows hispidulin ameliorates this high-glucose-induced proliferation. nih.gov
The mechanism involves the inhibition of key signaling pathways. Hispidulin was found to decrease the phosphorylation of Akt and extracellular signal-regulated kinase 1/2 (ERK1/2) in a dose-dependent manner in HRECs exposed to high glucose. nih.gov It also down-regulates the expression of Vascular Endothelial Growth Factor A (VEGFA) and inhibits the mRNA levels of the inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). nih.gov These findings suggest that hispidulin's protective effect against high glucose-mediated endothelial damage is mediated through the inactivation of the Akt and ERK1/2 signaling pathways. nih.gov In a related context, hispidulin also suppresses vascular inflammation by downregulating nuclear factor-қB (NF-қB) and inhibiting mitogen-activated protein kinases (MAPKs) and AKT in endothelial cells. nih.gov
Hispidulin exerts anti-adipogenic effects by inhibiting the differentiation of preadipocytes into mature, lipid-storing adipocytes. researchgate.netnih.gov This is demonstrated by its ability to suppress the accumulation of cellular lipids in 3T3-L1 preadipocytes without causing cytotoxicity. nih.gov
The molecular mechanism underlying this effect is the downregulation of key adipogenic transcription factors. Hispidulin significantly reduces the mRNA and protein expression of peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα), which are master regulators of adipogenesis. researchgate.netnih.govnih.gov Studies have also shown that hispidulin can inhibit other crucial signaling proteins in the adipogenic process, including Akt and mitogen-activated protein kinases (MAPKs). nih.govresearchgate.net Co-treatment of hispidulin with p-synephrine has been shown to produce a greater inhibition of adipogenesis than either compound alone. nih.govresearchgate.net
Table 2: Adipogenic Marker Proteins Modulated by Hispidulin
| Marker Protein | Effect of Hispidulin | Source(s) |
|---|---|---|
| PPARγ | Significantly inhibited/reduced expression. | researchgate.netnih.govnih.govresearchgate.net |
| C/EBPα | Significantly inhibited/reduced expression. | researchgate.netnih.govresearchgate.net |
| Akt | Inhibited. | nih.govresearchgate.net |
| MAPKs | Inhibited. | nih.govresearchgate.net |
| Adiponectin | Reduced mRNA and protein expression. | nih.gov |
Hispidulin is reported to possess antifungal activity. researchgate.netnih.govnih.gov While its efficacy against certain fungi has been noted, detailed mechanistic studies elucidating the specific pathways of its antifungal action are not extensively described in the available literature. General antifungal mechanisms often involve targeting the fungal cell wall or inducing apoptosis, but specific interactions for hispidulin remain an area for further investigation. mdpi.com
Both Hispidulin 4'-O-beta-D-glucopyranoside and its aglycone, hispidulin, have emerged as potential antiviral agents based on computational research targeting the SARS-CoV-2 virus. medchemexpress.comscispace.com In silico studies, including molecular docking simulations, have identified these compounds as potential inhibitors of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). medchemexpress.comscispace.comnih.gov This enzyme is crucial for the replication and transcription of the virus. nih.govpharmascigroup.us
Molecular docking analyses predict that hispidulin can fit effectively into the active site of the main protease. scispace.com This interaction is stabilized by the formation of hydrogen bonds with key amino acid residues within the protease's active site, including His163, Leu141, Ser144, Cys145, and Glu166. scispace.com This binding is theorized to inhibit the enzyme's function, thereby blocking viral replication. scispace.comresearchgate.net In vitro enzymatic assays have provided preliminary support for these computational findings, showing that hispidulin can cause partial inhibition of 3CLpro activity. nih.gov
Table 3: In Silico Analysis of Hispidulin as a COVID-19 Main Protease (Mpro) Inhibitor
| Feature | Finding | Source(s) |
|---|---|---|
| Target | SARS-CoV-2 Main Protease (Mpro / 3CLpro). | medchemexpress.comscispace.comnih.gov |
| Compound Studied | Hispidulin and this compound. | medchemexpress.comscispace.com |
| Methodology | In silico molecular docking and molecular dynamics simulation. | medchemexpress.comscispace.comresearchgate.net |
| Predicted Binding | Fits into the active site of the protease. | scispace.com |
| Key Interactions | Forms hydrogen bonds with residues His163, Leu141, Ser144, Cys145, Glu166. | scispace.com |
| In Vitro Evidence | Partial inhibition of 3CLpro enzymatic activity observed. | nih.gov |
Structure Activity Relationship Sar Studies of Hispidulin 4 O Beta D Glucopyranoside
Influence of the Glycosidic Moiety on Biological Potency and Selectivity
The addition of a β-D-glucopyranoside moiety at the 4'-position of the hispidulin (B1673257) aglycone is a critical structural modification that significantly alters its biochemical and pharmacological properties. Glycosylation is a common modification of plant secondary metabolites and is often the final step in their biosynthesis. cas.cz This process can enhance the diversity of flavonoid structures and functions. cas.cz
Generally, glycosylation increases the water solubility and stability of flavonoid compounds. nih.govresearchgate.net This enhancement in solubility can improve the bioavailability of these molecules, although it may also decrease or alter their specific biological activities compared to the parent aglycone. nih.gov For many flavonoids, the aglycone form (without the sugar) is more biologically active in vitro, as the bulky, polar sugar group can create steric hindrance, preventing the molecule from effectively binding to target enzymes or receptors. mdpi.com
In the case of Hispidulin 4'-O-beta-D-glucopyranoside, the glucose unit is attached to the 4'-hydroxyl group of the B-ring. Studies on the hispidulin aglycone have shown that the presence of a free 4'-hydroxyl group is crucial for its rapid metabolic breakdown. nih.gov By attaching a glucose molecule at this position, the compound's metabolic stability is likely increased. However, this glycosidic bond must often be cleaved by enzymes (glycosidases) in the body, particularly in the colon by gut microbiota, to release the active hispidulin aglycone before it can be absorbed and exert its systemic effects. mdpi.com Therefore, this compound can be considered a "pro-drug" that facilitates transport and stability, delivering the active hispidulin to specific sites in the body. nih.gov The presence and position of the sugar can thus modulate the compound's potency and selectivity by controlling its absorption, distribution, metabolism, and interaction with specific cellular targets. nih.govmdpi.com
Role of Specific Substituent Groups on Hispidulin Skeleton for Mechanistic Pathways
The biological effects of this compound are fundamentally derived from the structure of its aglycone, hispidulin. The specific arrangement of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavone (B191248) skeleton is key to its various pharmacological activities, including its antioxidant, anti-inflammatory, and anticancer properties. nih.govnih.gov
The antioxidant activity of flavonoids is highly dependent on the substitution pattern of the A and B rings. mdpi.com For flavones, key structural features for high antioxidant capacity include the ortho-dihydroxy (catechol) structure in the B-ring and the 5-hydroxyl group in the A-ring. mdpi.com While hispidulin lacks the catechol structure on its B-ring, the 4'-hydroxyl group is still a significant contributor to its free radical scavenging ability. nih.gov The 5- and 7-hydroxyl groups on the A-ring also play a role in this activity. The 6-methoxy group is a distinguishing feature of hispidulin that influences its lipophilicity and its specific interactions with biological targets, setting it apart from more common flavones like apigenin (B1666066) and luteolin. nih.gov For instance, hispidulin has been identified as a potent ligand for the human benzodiazepine (B76468) (BZD) receptor, an activity strongly influenced by its unique substitution pattern. nih.gov
Table 1: Influence of Substituent Groups on the Hispidulin Skeleton
| Substituent Group | Position | Known Influence on Biological Activity |
|---|---|---|
| 5-Hydroxyl (-OH) | A-Ring | Contributes to antioxidant activity through hydrogen donation and metal chelation. mdpi.com Forms a hydrogen bond with the 4-keto group, affecting the planarity and electronic properties of the molecule. |
| 7-Hydroxyl (-OH) | A-Ring | Contributes to antioxidant and anti-inflammatory effects. It is a common site for glycosylation, which modulates solubility and bioavailability. researchgate.net |
| 6-Methoxy (-OCH3) | A-Ring | Increases lipophilicity, potentially enhancing cell membrane permeability. This group is critical for specific activities such as binding to the benzodiazepine receptor and contributes to its unique anticancer profile. nih.govnih.gov |
| 4'-Hydroxyl (-OH) | B-Ring | Crucial for antioxidant activity and is a primary site for metabolism. nih.gov Glycosylation at this site, as in this compound, protects it from rapid degradation and modifies its pharmacokinetic profile. |
Computational Modeling and Molecular Docking in SAR Analysis
Computational methods such as molecular docking and molecular dynamics simulations are powerful tools in modern drug discovery and SAR analysis. These in silico techniques allow researchers to predict and visualize how a ligand, such as this compound, might bind to the active site of a target protein. This provides valuable insights into the potential mechanisms of action and helps to explain the biological activity observed in experimental assays.
For example, in silico screening studies have been conducted to identify potential inhibitors of viral proteins. In one such study, this compound was investigated as a potential inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus, a key enzyme for viral replication. Molecular docking simulations predicted that the compound could fit into the active site of the protease. The analysis suggested that the hydroxyl groups of both the flavonoid skeleton and the glucose moiety could form hydrogen bonds with key amino acid residues in the enzyme's active site, while the aromatic rings could participate in hydrophobic and pi-pi stacking interactions. These interactions would stabilize the ligand-protein complex, thereby inhibiting the enzyme's function.
Table 2: Example of Molecular Docking Data for this compound
| Target Protein | Potential Biological Effect | Predicted Binding Interactions | Reference Finding |
|---|---|---|---|
| SARS-CoV-2 Main Protease (Mpro) | Antiviral (Inhibition of viral replication) | Hydrogen bonds with amino acid residues in the active site; Hydrophobic interactions. | Identified as a potential inhibitor through in silico screening. |
These computational models are essential for rationalizing the roles of the glycosidic moiety and other substituent groups. They can help explain why the addition of a sugar might enhance or decrease activity against a specific target and guide the design of new analogues with improved potency and selectivity.
Advanced Analytical Methodologies for Detection, Identification, and Quantification of Hispidulin 4 O Beta D Glucopyranoside
High-Performance Liquid Chromatography (HPLC) for Qualitative and Quantitative Analysis
High-performance liquid chromatography is a cornerstone technique for the separation, identification, and quantification of flavonoid glycosides from complex plant matrices. Its high resolution and adaptability make it ideal for analyzing compounds like Hispidulin (B1673257) 4'-O-beta-D-glucopyranoside.
Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of flavonoids and their glycosides. This technique utilizes a nonpolar stationary phase, typically a C18 (octadecylsilyl) bonded silica (B1680970), and a polar mobile phase. The separation is based on the hydrophobic interactions between the analytes and the stationary phase.
In a typical RP-HPLC setup for flavonoid glycoside analysis, the mobile phase consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape and ionization) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). mdpi.com Less polar compounds (like the aglycone, hispidulin) are retained longer on the column, while more polar compounds (like the glycosides) elute earlier. The precise retention time of Hispidulin 4'-O-beta-D-glucopyranoside is dependent on the specific column, mobile phase composition, and gradient program used. The use of hispidulin as a reference standard in RP-HPLC is common for the quantification of related flavonoids in plant extracts. sigmaaldrich.com
Table 1: Illustrative RP-HPLC Parameters for Flavonoid Glycoside Analysis (Note: This is a generalized example; specific parameters vary by application)
| Parameter | Description |
|---|---|
| Column | C18 (Octadecylsilyl), e.g., 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient Elution |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 25-40 °C |
| Detector | DAD or Mass Spectrometer |
The integration of a Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, with an HPLC system is a powerful tool for the analysis of flavonoids. A DAD acquires the full UV-Vis spectrum for every point in the chromatogram, providing three-dimensional data (absorbance vs. time vs. wavelength). This capability is invaluable for several reasons:
Peak Identification: By comparing the acquired UV spectrum of an unknown peak with that of a known reference standard, one can tentatively identify compounds. Flavones like hispidulin and its glycosides exhibit characteristic absorption maxima. For instance, the aglycone hispidulin shows a maximum absorption wavelength at approximately 337 nm.
Peak Purity Assessment: DAD allows for the assessment of peak purity by comparing spectra across the peak. Inconsistent spectra may indicate the co-elution of multiple compounds.
Method Specificity: The ability to monitor specific wavelengths allows for selective detection of target compounds in a complex matrix, enhancing the specificity of the analytical method. pensoft.net
HPLC-DAD methods are routinely validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable quantitative analysis of flavonoids in various samples. pensoft.netnih.gov
Mass Spectrometry (MS) and Hyphenated Techniques
Mass spectrometry provides critical information about the molecular weight and structure of analytes. When coupled with liquid chromatography (LC), it becomes one of the most definitive and sensitive techniques for analyzing natural products like this compound. researchgate.net
LC-MS is a hyphenated technique that combines the separation power of LC with the detection capabilities of MS. For targeted analysis, the mass spectrometer is set to monitor for specific mass-to-charge (m/z) ratios corresponding to the compound of interest. This compound has a molecular formula of C22H22O11 and a molecular weight of 462.40 g/mol . medchemexpress.com In a targeted LC-MS experiment, the instrument would look for the protonated molecule [M+H]⁺ at m/z 463.1 or the deprotonated molecule [M-H]⁻ at m/z 461.1. This approach offers exceptional sensitivity and selectivity, allowing for the detection and quantification of the compound even at low concentrations within a complex biological matrix. nih.gov
Electrospray ionization (ESI) is the most widely used soft ionization technique for the analysis of polar and thermally labile molecules like flavonoid glycosides. nih.gov It generates charged ions from the analyte in solution directly into the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.
LC-ESI-MS analysis of this compound typically involves monitoring for its molecular ion. Analysis is often performed in both positive and negative ion modes to capture comprehensive data, as ionization efficiency can vary. nih.gov In negative ion mode, the deprotonated molecule [M-H]⁻ is observed, while in positive ion mode, the protonated molecule [M+H]⁺ is the primary ion.
Tandem mass spectrometry (LC-MS/MS) is essential for the comprehensive profiling and structural elucidation of flavonoids in complex mixtures, such as plant extracts. nih.govnih.gov This technique involves multiple stages of mass analysis. First, a precursor ion (e.g., the [M-H]⁻ ion of this compound at m/z 461.1) is selected. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions (fragments).
For flavonoid O-glycosides, the most common fragmentation pathway is the cleavage of the glycosidic bond, resulting in a neutral loss of the sugar moiety. nih.gov For this compound, this involves the loss of the glucose unit (C6H10O5), which corresponds to a mass of 162 Da. This fragmentation produces an ion corresponding to the deprotonated aglycone, hispidulin ([A-H]⁻), at m/z 299.1. Further fragmentation of the hispidulin aglycone can provide additional structural confirmation. nih.govresearchgate.net This ability to generate specific fragmentation patterns makes LC-MS/MS a powerful tool for unambiguously identifying compounds in metabolomic studies. frontiersin.org
Table 2: Predicted ESI-MS/MS Fragmentation Data for this compound (Based on a molecular formula of C22H22O11 and MW of 462.40)
| Ionization Mode | Precursor Ion (m/z) | Description | Fragment Ion (m/z) | Description |
| Negative | 461.1 | [M-H]⁻ | 299.1 | [M-H - 162]⁻ or [Aglycone-H]⁻ |
| Positive | 463.1 | [M+H]⁺ | 301.1 | [M+H - 162]⁺ or [Aglycone+H]⁺ |
Quality Control and Standardization Protocols for Natural Product Extracts Containing this compound
The quality control and standardization of herbal extracts are paramount to ensure their safety, efficacy, and consistency. For natural product extracts containing this compound, a multi-faceted approach to quality control is essential, encompassing the entire process from the initial plant material to the final extract.
Standardization of herbal extracts is crucial to guarantee consistent levels of active or marker compounds. slu.se For extracts containing this compound, this involves establishing a minimum content for this specific glycoside. When the active principles are not fully elucidated, marker substances are used for analytical purposes and standardization. slu.se this compound can serve as such a marker for the quality assessment of finished products.
A comprehensive quality control process involves numerous factors that can influence the final quality of the extract. These include the correct botanical identification of the plant source, the environmental conditions during cultivation, the specific plant part used, the timing of the harvest, and the methods employed for drying, transportation, and storage. slu.se The extraction method itself is a critical determinant of the extract's composition and purity. slu.se
Modern analytical techniques are indispensable tools for the quality control of herbal products. Advanced chromatographic and spectroscopic methods allow for the precise determination of the levels of bioactive compounds and the detection of potential contaminants. e-nps.or.kr For extracts containing this compound, this would involve quantitative analysis to ensure the specified amount of the compound is present and purity testing to exclude adulterants or contaminants. e-nps.or.kr
Regulatory bodies in regions like the European Union have established stringent requirements for the quality of herbal products to ensure their efficacy and safety. e-nps.or.kr These standards often include pharmacopoeial monographs that detail the necessary analytical tests, including materials, methods, test limits, and acceptance criteria for results. e-nps.or.kr While specific monographs for extracts standardized to this compound may not be universally established, the principles of quality control for herbal medicines provide a clear framework. slu.se
The development of validated analytical methods is a cornerstone of quality control. For flavonoid glycosides, methods like High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) are commonly validated for parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). For instance, a validated HPLC-DAD method for the analysis of various flavonoids demonstrated good linearity (r² > 0.9957), with LODs ranging from 0.006 to 0.018 μg/mL and LOQs from 0.020 to 0.061 μg/mL. e-nps.or.kr The accuracy of such methods is often confirmed through recovery studies, with acceptable ranges typically between 97% and 107%. e-nps.or.kr
The following table outlines key quality control parameters that should be considered for natural product extracts containing this compound, based on general principles of herbal product standardization.
| Parameter | Specification/Test | Methodology | Purpose |
| Botanical Identity | Macroscopic and microscopic examination, DNA barcoding | Pharmacognostical analysis, Genetic testing | To confirm the correct plant species and part used. |
| Purity | Absence of foreign matter, microbial limits, heavy metals, pesticides, mycotoxins | Visual inspection, Microbiological assays, Atomic Absorption Spectroscopy (AAS), Gas Chromatography (GC), HPLC | To ensure the safety of the extract. |
| Assay of Marker Compound | Quantification of this compound | HPLC-DAD, UPLC-MS/MS | To ensure the consistency and potency of the extract. |
| Chemical Profile | Chromatographic fingerprinting | HPLC, HPTLC, UPLC-MS/MS | To characterize the overall composition of the extract and detect adulteration. |
| Residual Solvents | Limits for solvents used in the extraction process | Headspace Gas Chromatography (HS-GC) | To ensure that solvent residues are below safe limits. |
| Water Content | Loss on drying | Gravimetric analysis | To ensure the stability of the extract. |
The accurate analysis of this compound in complex matrices such as plant extracts relies on a suite of advanced analytical techniques. These methods are crucial for the initial discovery of the compound in a natural source, its structural confirmation, and its precise quantification for quality control and research purposes.
The isolation and structural elucidation of this compound have been successfully achieved from the leaves of Cirsium oligophyllum. chemfaces.com The identification of this compound was based on a combination of spectroscopic methods, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Fast Atom Bombardment Mass Spectrometry (FAB-MS), along with the characterization of its hydrolysates. chemfaces.com
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a widely used and robust technique for the quantification of flavonoids, including glycosides like this compound. A validated HPLC-DAD method for the simultaneous quantification of multiple flavonoids in Morus alba extracts provides a relevant example of the parameters involved. e-nps.or.kr
For enhanced sensitivity and selectivity, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is increasingly employed. An improved UHPLC-MS/MS method was developed for the determination of hispidulin and its glycoside, homoplantaginin, in rat plasma, showcasing the power of this technique for analyzing these compounds in biological matrices. researchgate.net
The following tables summarize the key analytical methodologies and the type of data they provide for the analysis of this compound.
Future Perspectives and Research Trajectories in Hispidulin 4 O Beta D Glucopyranoside Research
Elucidation of Novel Biological Targets and Signaling Networks
Future investigations into Hispidulin (B1673257) 4'-O-beta-D-glucopyranoside will likely focus on identifying and characterizing its novel biological targets and the signaling networks it modulates. While research on its aglycone, hispidulin, has provided some clues, the specific pathways affected by the glycoside form are still under investigation.
Hispidulin has been shown to exert a range of biological effects, including anti-inflammatory, neuroprotective, and anticancer activities, by modulating various signaling pathways. nih.govnih.govnih.govnih.gov For instance, hispidulin has been reported to suppress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation, and to modulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. nih.govnih.govresearchgate.net In the context of neuroprotection, hispidulin has been associated with the modulation of pathways involving brain-derived neurotrophic factor (BDNF) and the inhibition of pro-inflammatory cytokine production. nih.govresearchgate.net
Furthermore, in cancer research, hispidulin has been found to induce apoptosis and inhibit cell proliferation by targeting pathways such as the PI3K/Akt signaling cascade. nih.govmdpi.com Studies on gastric cancer cells have indicated that hispidulin can activate the ERK1/2 signaling pathway, leading to the expression of NAG-1 and subsequent cell cycle arrest and apoptosis. nih.gov
A theoretical study has also suggested that Hispidulin 4'-O-beta-D-glucopyranoside may act as a potential inhibitor of the COVID-19 main protease, highlighting a possible antiviral application that warrants further experimental validation. medchemexpress.com
Future research on this compound will need to systematically unravel its direct molecular targets and downstream signaling cascades. This will likely involve a combination of in vitro and in vivo studies to confirm the effects observed with its aglycone and to discover unique activities of the glycoside form.
Exploration of Synergistic Effects with Other Phytochemicals or Established Pharmaceutical Agents
A significant area of future research lies in investigating the synergistic potential of this compound when combined with other phytochemicals or conventional drugs. This approach could lead to enhanced therapeutic efficacy and potentially reduce the required doses of individual agents, thereby minimizing side effects.
Studies on hispidulin have already demonstrated promising synergistic effects with several anticancer drugs, including gemcitabine, 5-fluorouracil, sunitinib, and temozolomide. nih.gov This synergy is often achieved by enhancing the chemosensitivity of cancer cells and reversing drug resistance. nih.gov For example, hispidulin has been shown to reduce the efflux of chemotherapeutic drugs from cancer cells. nih.gov
The concept of synergy is well-established in phytotherapy, where the combined action of multiple compounds in a plant extract can be more effective than a single isolated compound. Research on other phytochemicals has shown that combining them with conventional drugs, such as the hypoglycemic drug metformin, can lead to enhanced glucose uptake in cells. nih.gov This suggests that similar synergistic interactions could be explored for this compound in various disease models.
Future studies should systematically evaluate the effects of combining this compound with a range of therapeutic agents to identify combinations that offer additive or synergistic benefits.
Development of Advanced Delivery Systems for Targeted Bioavailability
A major hurdle in the clinical application of many flavonoids, including potentially this compound, is their limited bioavailability due to factors like poor water solubility and rapid metabolism. nih.govnih.gov The glycoside structure can influence absorption, with some flavonoid glycosides being absorbed more slowly than their aglycone counterparts. mdpi.com The absorption of flavonoid glycosides can occur in the small intestine, mediated by transporters like the sodium-dependent glucose transporter 1 (SGLT1). explorationpub.comnih.gov
To overcome these limitations, the development of advanced drug delivery systems is a critical area of future research. nih.gov Nanotechnology-based approaches, such as liposomes, polymeric nanoparticles, solid lipid nanoparticles, and micelles, have shown great promise in enhancing the bioavailability and targeted delivery of flavonoids. nih.govneliti.commdpi.com These nano-formulations can improve solubility, protect the compound from degradation in the gastrointestinal tract, and facilitate its transport across biological membranes. nih.govneliti.com
For instance, encapsulating flavonoids in nanoparticles can improve their cellular uptake and therapeutic efficacy. uniroma1.it Hydrogels are another delivery system that can provide controlled and prolonged release of flavonoids, which is particularly useful for topical applications. nih.gov
Future research should focus on developing and optimizing various delivery systems for this compound to enhance its pharmacokinetic profile and ensure it reaches its target tissues in effective concentrations.
Application of Integrated Omics Technologies (e.g., Proteomics, Metabolomics) for Systems-Level Understanding
To gain a comprehensive, systems-level understanding of the biological effects of this compound, the application of integrated "omics" technologies is essential. nih.govnih.gov These high-throughput techniques, including proteomics and metabolomics, allow for the simultaneous analysis of large sets of biological molecules, providing a global view of the cellular response to the compound. mdpi.commdpi.com
Proteomics can identify and quantify changes in the protein expression profile of cells or tissues upon treatment with the compound, revealing the key proteins and pathways that are modulated. frontiersin.org Metabolomics, on the other hand, analyzes the complete set of small-molecule metabolites, offering insights into the metabolic pathways affected by the compound. mdpi.com
By integrating data from these different omics platforms, researchers can construct detailed molecular maps of the compound's mechanism of action. mdpi.com This approach can help to identify novel biomarkers of efficacy and to understand the complex interplay between different biological processes that are influenced by this compound. This integrated approach has been successfully applied to understand the mechanisms of action of other natural products. frontiersin.org
Future studies employing proteomics and metabolomics will be instrumental in elucidating the intricate biological network effects of this compound, moving beyond a single-target, single-pathway analysis.
Pre-clinical Development and Translational Potential as a Research Lead
The ultimate goal of research on this compound is to translate the promising in vitro and in vivo findings into clinical applications. This requires a rigorous pre-clinical development process to evaluate its safety and efficacy before it can be considered for human trials. nih.gov
Pre-clinical studies will need to be conducted in relevant animal models of disease to confirm the therapeutic effects observed in initial experiments. For example, the aglycone hispidulin has shown efficacy in a xenograft mouse model of nasopharyngeal carcinoma. mdpi.com Similar in vivo studies will be necessary for this compound.
The pre-clinical phase also involves comprehensive toxicology and safety pharmacology studies conducted under Good Laboratory Practice (GLP) guidelines. nih.gov These studies are crucial for determining a safe dosage range and identifying any potential adverse effects.
If the pre-clinical data is favorable, the next step would be to prepare and submit an Investigational New Drug (IND) application to regulatory agencies to initiate clinical trials in humans. nih.gov The translational potential of this compound as a research lead will depend on the successful navigation of these pre-clinical hurdles and the demonstration of a clear therapeutic benefit in a well-defined patient population.
Q & A
Basic Research Questions
Q. How can Hispidulin 4'-O-β-D-glucopyranoside be synthesized and characterized in vitro?
- Methodology :
- Synthesis : Use regioselective glycosylation with protected Hispidulin (aglycone) and activated β-D-glucopyranosyl donors (e.g., trichloroacetimidate). Optimize reaction conditions (e.g., 0°C, anhydrous DCM with molecular sieves) to ensure stereospecific β-glycosidic bond formation .
- Purification : Apply column chromatography (silica gel or C18 reverse-phase) with gradient elution (MeOH/H₂O or EtOAc/hexane). Validate purity via HPLC (≥95%) and TLC .
- Characterization : Confirm structure using NMR (¹H, ¹³C, HSQC, HMBC) and HR-ESI-MS. Compare spectral data with related flavonoid glycosides (e.g., luteolin 4'-O-glucoside) .
Q. What are the recommended protocols for isolating Hispidulin 4'-O-β-D-glucopyranoside from natural sources?
- Methodology :
- Extraction : Use ethanol or methanol (70–80%) for plant material (e.g., Viscum album or Bauhinia tarapotensis). Include acid hydrolysis (0.1 M HCl) to distinguish glycosides from aglycones .
- Fractionation : Employ liquid-liquid partitioning (EtOAc, n-BuOH) followed by size-exclusion chromatography (Sephadex LH-20) .
- Identification : Cross-reference UV-Vis spectra (λmax ~260 nm for flavones) and MS/MS fragmentation patterns with literature .
Q. How can structural contradictions in NMR data for Hispidulin derivatives be resolved?
- Methodology :
- Advanced NMR : Perform 2D NMR (ROESY, NOESY) to confirm glycosylation site (C-4' vs. C-7). Compare coupling constants (J = 7–8 Hz for β-glucose anomeric proton) with synthetic analogs .
- Crystallography : If crystalline, use X-ray diffraction to resolve ambiguous stereochemistry .
Advanced Research Questions
Q. What experimental strategies are used to evaluate the antioxidant mechanisms of Hispidulin 4'-O-β-D-glucopyranoside?
- Methodology :
- DPPH/ABTS Assays : Measure radical scavenging activity (IC₅₀) at 517 nm (DPPH) or 734 nm (ABTS). Include Trolox as a standard .
- Cellular Models : Use LPS-induced RAW 264.7 macrophages to assess inhibition of ROS (DCFH-DA probe) and NO production (Griess reagent) .
- Enzyme Inhibition : Test inhibition of xanthine oxidase or NADPH oxidase via spectrophotometric uric acid/cytochrome c reduction assays .
Q. How can molecular docking predict the interaction of Hispidulin 4'-O-β-D-glucopyranoside with viral proteases (e.g., SARS-CoV-2 Mpro)?
- Methodology :
- Ligand Preparation : Generate 3D structures (ChemDraw 3D) and optimize geometry (DFT/B3LYP).
- Docking Software : Use AutoDock Vina or Schrödinger Maestro. Set grid boxes around catalytic dyad (Cys145-His41 for Mpro) .
- Validation : Compare binding affinity (ΔG) and pose reproducibility with co-crystallized inhibitors (e.g., N3). Perform MD simulations (GROMACS) to assess stability .
Q. What pharmacokinetic challenges arise in studying Hispidulin 4'-O-β-D-glucopyranoside, and how are they addressed?
- Methodology :
- Solubility : Use DMSO stock solutions (≤10 mM) and validate stability via LC-MS over 24h .
- Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Monitor deglycosylation to Hispidulin .
- Bioavailability : Perform Caco-2 permeability assays. Calculate apparent permeability (Papp) and efflux ratios (P-gp involvement) .
Q. How do glycosylation patterns influence the anti-inflammatory activity of Hispidulin derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values of Hispidulin (aglycone) and its glycosides in TNF-α/IL-6 ELISA assays (LPS-stimulated macrophages) .
- Gene Expression : Use qRT-PCR to measure NF-κB pathway genes (e.g., COX-2, iNOS). Validate via Western blot (p65 phosphorylation) .
Data Contradictions & Validation
Q. How should researchers reconcile discrepancies in reported bioactivity data for Hispidulin glycosides?
- Methodology :
- Standardized Assays : Adopt OECD guidelines for cytotoxicity (MTT assay) and antioxidant activity (TEAC values normalized to Trolox) .
- Interlab Validation : Share reference samples (e.g., HY-N8205, ≥98% purity) across labs to minimize batch variability .
Q. What analytical techniques confirm the absence of isomeric impurities in synthesized Hispidulin 4'-O-β-D-glucopyranoside?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
